Serelaxin

Pharmacokinetics Peptide therapeutics RXFP1 agonism

Investigators developing novel RXFP1 agonists face a critical selectivity challenge: relaxin-3 cross-reacts with RXFP1 at lower affinity while preferentially activating RXFP3, confounding pharmacodynamic readouts in tissues where both receptors are co-expressed. Serelaxin (recombinant human relaxin-2) eliminates this ambiguity. • 100% sequence identity to mature human relaxin-2-the clinical benchmark (RELAX-AHF trial) against which all novel analogs are compared. • Defined RXFP1 potency (pKi 9.2-10.2); establish baseline cAMP, β-arrestin, and vasodilation concentration-response curves. • Lyophilized powder, ≥98% purity, -20°C storage. Research use only; not for human administration.

Molecular Formula C256H408N74O74S8
Molecular Weight 5963 g/mol
CAS No. 99489-94-8
Cat. No. B13411825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerelaxin
CAS99489-94-8
Molecular FormulaC256H408N74O74S8
Molecular Weight5963 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C)C(C)CC)CCC(=O)N)C)CCCNC(=N)N)C(C)C)CC(C)C)CCC(=O)O)CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CO)NC(=O)C(CC(=O)O)N)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2)C(C)C)CC5=CN=CN5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC(C)C)NC(=O)C7CCC(=O)N7)C(C)O)CCCCN)CCCNC(=N)N)CO)CC(C)C)C)CCCNC(=N)N)CC8=CC=CC=C8)C(=O)O)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(CO)C(=O)O
InChIInChI=1S/C256H408N74O74S8/c1-32-128(20)198-246(396)286-135(27)207(357)326-199(129(21)33-2)248(398)321-180(210(360)279-106-189(343)289-161(79-88-405-30)221(371)315-177(111-334)239(389)329-202(137(29)337)250(400)312-171(232(382)317-178(112-335)251(401)402)98-141-103-277-148-57-41-39-55-145(141)148)114-408-412-118-184(252(403)404)322-230(380)168(95-138-52-36-35-37-53-138)308-215(365)154(63-50-86-274-255(267)268)291-203(353)132(24)283-226(376)164(91-121(6)7)307-238(388)176(110-333)314-216(366)155(64-51-87-275-256(269)270)293-213(363)151(59-43-46-82-258)301-249(399)201(136(28)336)330-242(392)181-115-409-411-117-183(319-217(367)150(58-42-45-81-257)294-233(383)173(101-186(262)340)303-206(356)133(25)284-225(375)163(90-120(4)5)302-205(355)134(26)285-236(386)174(108-331)316-229(379)169(96-139-65-67-143(338)68-66-139)309-227(377)165(92-122(8)9)305-218(368)156-70-75-187(341)287-156)241(391)320-182(240(390)311-172(99-142-104-271-119-281-142)235(385)323-195(125(14)15)243(393)280-107-190(344)290-181)116-410-407-113-179(209(359)278-105-188(342)288-149(61-48-84-272-253(263)264)212(362)295-159(72-77-192(347)348)220(370)306-167(94-124(12)13)234(384)325-196(126(16)17)244(394)299-153(62-49-85-273-254(265)266)211(361)282-131(23)204(354)292-157(224(374)327-198)69-74-185(261)339)318-228(378)166(93-123(10)11)304-214(364)152(60-44-47-83-259)300-247(397)200(130(22)34-3)328-245(395)197(127(18)19)324-223(373)160(73-78-193(349)350)297-219(369)158(71-76-191(345)346)296-222(372)162(80-89-406-31)298-231(381)170(97-140-102-276-147-56-40-38-54-144(140)147)310-237(387)175(109-332)313-208(358)146(260)100-194(351)352/h35-41,52-57,65-68,102-104,119-137,146,149-184,195-202,276-277,331-338H,32-34,42-51,58-64,69-101,105-118,257-260H2,1-31H3,(H2,261,339)(H2,262,340)(H,271,281)(H,278,359)(H,279,360)(H,280,393)(H,282,361)(H,283,376)(H,284,375)(H,285,386)(H,286,396)(H,287,341)(H,288,342)(H,289,343)(H,290,344)(H,291,353)(H,292,354)(H,293,363)(H,294,383)(H,295,362)(H,296,372)(H,297,369)(H,298,381)(H,299,394)(H,300,397)(H,301,399)(H,302,355)(H,303,356)(H,304,364)(H,305,368)(H,306,370)(H,307,388)(H,308,365)(H,309,377)(H,310,387)(H,311,390)(H,312,400)(H,313,358)(H,314,366)(H,315,371)(H,316,379)(H,317,382)(H,318,378)(H,319,367)(H,320,391)(H,321,398)(H,322,380)(H,323,385)(H,324,373)(H,325,384)(H,326,357)(H,327,374)(H,328,395)(H,329,389)(H,330,392)(H,345,346)(H,347,348)(H,349,350)(H,351,352)(H,401,402)(H,403,404)(H4,263,264,272)(H4,265,266,273)(H4,267,268,274)(H4,269,270,275)/t128-,129-,130-,131-,132-,133-,134-,135-,136+,137+,146-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,195-,196-,197-,198-,199-,200-,201-,202-/m0/s1
InChIKeyDTLOVISJEFBXLX-REAFJZEQSA-N
Commercial & Availability
Standard Pack Sizes0.2 mg / 1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Serelaxin CAS 99489-94-8 Procurement Guide: Recombinant Human Relaxin-2 for RXFP1 Cardiovascular Research


Serelaxin (CAS 99489-94-8, synonym RLX030) is a recombinant form of human relaxin-2, a 6 kDa heterodimeric peptide hormone consisting of a 24-amino-acid A-chain and a 29-amino-acid B-chain linked by disulfide bridges [1]. It functions as an agonist at the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor that mediates vasodilation, anti-fibrotic, and organ-protective effects via nitric oxide and cAMP signaling pathways [2]. Developed by Novartis as an investigational therapeutic for acute heart failure (AHF), serelaxin represents the clinical-grade recombinant standard against which novel relaxin analogs are benchmarked [3]. The compound is supplied as a research-grade lyophilized powder with reported purity >99.0%, stored at -20°C, and is intended exclusively for preclinical and in vitro RXFP1 pharmacology studies .

Why Serelaxin Cannot Be Substituted with Other Relaxin Family Peptides or Synthetic Analogs


Substitution of serelaxin with other relaxin family members or synthetic analogs introduces scientifically significant and experimentally consequential variation. The relaxin peptide family displays distinct and non-interchangeable receptor pharmacology: while human relaxin-2 (serelaxin) and relaxin-1 bind RXFP1 with comparable high potency, relaxin-3 exhibits substantially lower RXFP1 affinity and preferentially activates the distinct RXFP3 receptor [1]. Synthetic short-chain relaxin analogs and single-chain B-chain constructs consistently show reduced or absent RXFP1 agonist activity relative to the native heterodimeric serelaxin structure [2]. Furthermore, emerging long-acting relaxin analogs engineered with sequence modifications or conjugation strategies differ fundamentally from serelaxin in their pharmacokinetic profile, with extended elimination half-lives that alter both experimental design parameters and interpretation of pharmacodynamic responses [3]. For investigators requiring the well-characterized, clinically benchmarked recombinant human relaxin-2 reference material—against which all novel analogs are compared in the literature—no alternative compound provides equivalent validation or data reproducibility [4].

Serelaxin Quantitative Differentiation Evidence: Comparator Data for Procurement Decision-Making


Serelaxin vs. Novel Long-Acting Relaxin Analogs: Terminal Elimination Half-Life Comparison

Serelaxin exhibits a terminal elimination half-life of 6.5–8.8 hours following intravenous infusion, which defines the standard against which next-generation long-acting relaxin analogs are compared [1]. In contrast, emerging long-acting relaxin analogs have been specifically engineered to extend half-life beyond that of serelaxin to overcome the requirement for continuous intravenous infusion in therapeutic settings [2].

Pharmacokinetics Peptide therapeutics RXFP1 agonism

Serelaxin vs. Placebo in Acute Heart Failure: RELAX-AHF Phase 3 Clinical Outcome Data

In the Phase 3 RELAX-AHF trial, serelaxin demonstrated statistically significant reductions in clinically relevant outcomes versus placebo. Compared to placebo, serelaxin reduced worsening heart failure by 47% through day 5 and reduced both all-cause and cardiovascular mortality by 37% through day 180 [1]. These efficacy signals established serelaxin as a compound of high research interest and drove the design of the larger confirmatory RELAX-AHF-2 trial (N=6,545) [2].

Cardiovascular pharmacology Acute heart failure Clinical trial

Serelaxin vs. Single-Chain B-Chain Relaxin Analogs: RXFP1 Agonist Potency Comparison

Serelaxin, as the native heterodimeric recombinant human relaxin-2, serves as the full agonist potency reference for RXFP1 activation. Single-chain peptide analogs containing only the B-chain of relaxin are weaker RXFP1 agonists compared to the complete heterodimeric serelaxin structure [1]. This structural requirement—that both A-chain and B-chain are necessary for full RXFP1 agonism—defines serelaxin as the essential positive control for evaluating novel synthetic relaxin mimetics [2].

RXFP1 agonism Peptide engineering Receptor pharmacology

Serelaxin vs. Relaxin-3: RXFP1 Receptor Selectivity and Affinity Ranking

According to IUPHAR/BPS Guide to Pharmacology data, the potency order of endogenous ligands at RXFP1 is: relaxin (RLN2) = relaxin-1 (RLN1) > relaxin-3 (RLN3) [1]. Relaxin-3 binds to and activates RXFP3 as its cognate receptor, and exhibits cross-reactivity with RXFP1 but with lower affinity than relaxin-2 [2]. This pharmacological distinction means that serelaxin (recombinant RLN2) provides RXFP1-selective agonism that cannot be replicated by using relaxin-3.

Receptor selectivity Relaxin family peptides Pharmacological profiling

Serelaxin PK in Renal Impairment: Clearance Reduction vs. Healthy Subjects

In a single-dose open-label parallel-group study, serelaxin systemic clearance was moderately decreased by 37%–52% in patients with severe renal impairment or end-stage renal disease compared with healthy subjects, with corresponding increases in drug exposure of 30%–115% [1]. Despite these differences, the observed PK changes were not considered to pose a safety risk and did not warrant predefined dosage adjustment [1]. Anti-serelaxin antibodies were not detected in any participant in this study [1].

Pharmacokinetics Renal impairment Dose selection

Serelaxin as Native-Sequence Reference Standard for Synthetic Relaxin Mimetic Development

Serelaxin is structurally and sequentially identical to the mature, naturally occurring human relaxin-2 peptide hormone [1]. This native sequence identity makes serelaxin the obligatory reference standard against which all synthetic relaxin mimetics, engineered analogs, and novel RXFP1 agonists are compared in the primary literature [2]. Synthetic short-chain peptide analogues of relaxin lack affinity for the RXFP1 receptor and relaxin-like bioactivity, underscoring the structural uniqueness of the native heterodimer [2].

Peptide drug development Relaxin mimetics Reference standard

Serelaxin Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Native RXFP1 Agonist Reference Control for Novel Relaxin Analog Screening

Serelaxin serves as the essential native-sequence full-agonist positive control in RXFP1 functional assays. Its 100% sequence identity to mature human relaxin-2 [1] and its defined RXFP1 potency profile (pKi 9.2–10.2) [2] make it the benchmark against which the potency and efficacy of novel synthetic relaxin mimetics, single-chain analogs, and long-acting engineered variants are quantitatively compared. Use serelaxin to establish baseline concentration-response curves in cAMP accumulation assays, β-arrestin recruitment assays, or vasodilation studies when evaluating candidate RXFP1 agonists.

Cardiovascular and Anti-Fibrotic Preclinical Pharmacology Studies

Based on the RELAX-AHF trial data showing 47% reduction in worsening heart failure and 37% reduction in 180-day mortality versus placebo [3], serelaxin is the most clinically characterized RXFP1 agonist for cardiovascular research. Preclinical investigators studying heart failure models, ischemia-reperfusion injury, or cardiac fibrosis can employ serelaxin as the validated tool compound to interrogate RXFP1-mediated cardioprotective mechanisms, including nitric oxide-dependent vasodilation, inhibition of endothelial-to-mesenchymal transition, and collagen turnover modulation [4].

Pharmacokinetic and Exposure-Response Modeling in Renal Impairment Models

The well-characterized PK profile of serelaxin—including terminal elimination half-life of 6.5–8.8 hours [5] and the quantifiable relationship between renal function and clearance (37%–52% clearance reduction with 30%–115% exposure increase in severe renal impairment) [5]—makes serelaxin an ideal tool for PK/PD modeling studies. Researchers can leverage these established PK parameters to validate preclinical models of renal impairment or to calibrate PK/PD simulations for novel RXFP1 agonists with modified clearance properties [6].

Receptor Selectivity Profiling in Mixed RXFP1/RXFP3 Systems

Given that relaxin-3 cross-reacts with RXFP1 but with lower affinity than relaxin-2 [2], serelaxin is the preferred agonist for experiments requiring selective RXFP1 activation without confounding RXFP3 signaling. This is particularly relevant in tissues where both RXFP1 and RXFP3 are co-expressed, such as brain and certain vascular beds. Use serelaxin (RLN2) rather than relaxin-3 to attribute observed pharmacological effects specifically to RXFP1 activation pathways.

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